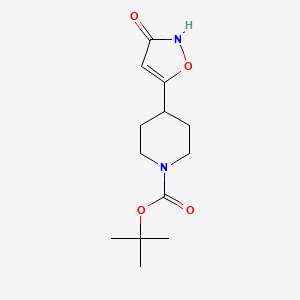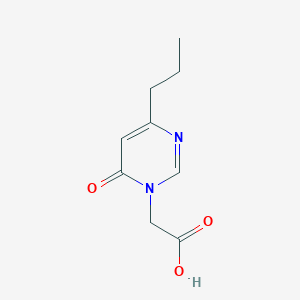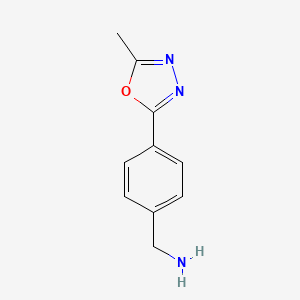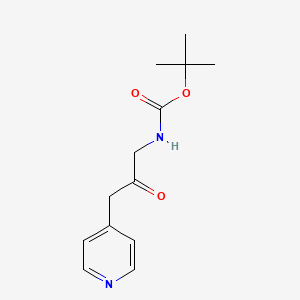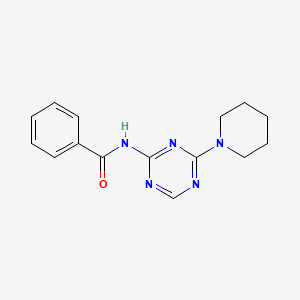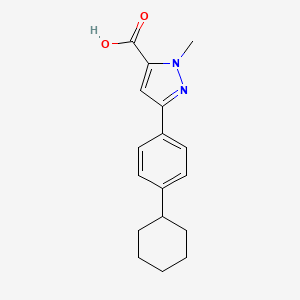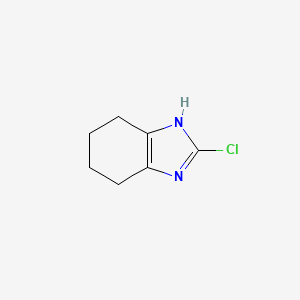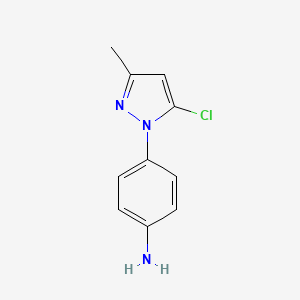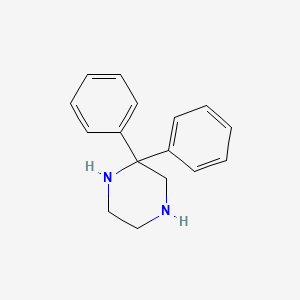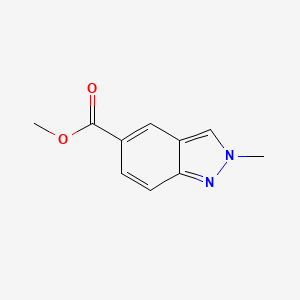
Methyl 2-methyl-2H-indazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 2-methyl-2H-indazole-5-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is categorized as a precursor in the synthesis of various synthetic cannabinoids .
Synthesis Analysis
The synthesis of “this compound” involves the use of potassium carbonate in N,N-dimethyl-formamide at temperatures between 20 and 50°C . The reaction involves the addition of iodomethane to a solution of methyl 1H-indazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string COC(=O)c1ccc2nn(C)cc2c1 . The InChI code for this compound is 1S/C10H10N2O2/c1-12-6-8-5-7(10(13)14-2)3-4-9(8)11-12/h3-6H,1-2H3 .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its predicted boiling point is 338.9±15.0 °C and its predicted density is 1.23±0.1 g/cm3 . The compound is usually stored at 2-8°C .
Applications De Recherche Scientifique
Indazole Derivatives and Their Therapeutic Applications
Indazole derivatives, including Methyl 2-methyl-2H-indazole-5-carboxylate, have been extensively studied for their wide range of biological activities, making them of great interest in the development of novel therapeutic agents. These compounds are recognized for their pharmacological importance, forming the basis of a large number of compounds with potential therapeutic value. Specifically, derivatives of indazole have shown promising anticancer and anti-inflammatory activities. They have also found application in disorders involving protein kinases and neurodegeneration, highlighting the versatility of the indazole scaffold in drug development (Denya, Malan, & Joubert, 2018).
Chemistry and Biology of Indazoles
Further research on indazoles has underscored their significance in medicinal chemistry. Derivatives of indazoles exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activities, and potential as antipsychotic drugs. This diversity in pharmacological activities makes indazoles a focal point for the development of new drugs, enhancing our understanding of their potential in treating various diseases (Ali, Dar, Pradhan, & Farooqui, 2013).
Recent Strategies in Transition-Metal-Catalyzed Synthesis
A novel approach in the synthesis of functionalized indazole derivatives involves the use of transition-metal-catalyzed C–H activation/annulation sequences. This method has provided an efficient tool for constructing indazole derivatives with improved medicinal applicability, functional flexibility, and structural complexity. The review by Shiri et al. outlines the most common synthetic protocols using transition-metal catalysis for the one-step synthesis of functionalized indazole derivatives, highlighting the role of metal salts in these reactions (Shiri, Roosta, Dehaen, & Amani, 2022).
Safety and Hazards
“Methyl 2-methyl-2H-indazole-5-carboxylate” is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methyl 2-methyl-2H-indazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific biochemical context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the target enzyme. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting its activity. Alternatively, it could enhance enzyme activity by stabilizing the enzyme-substrate complex. Changes in gene expression are also a key aspect of its molecular mechanism, as it can influence transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic fluxes, leading to changes in the levels of metabolites. For example, it may alter the activity of enzymes involved in glycolysis or the citric acid cycle, thereby affecting energy production and storage. The compound’s interactions with metabolic enzymes are crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components. Its distribution within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function . It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences energy production, or to the nucleus, where it affects gene expression. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.
Propriétés
IUPAC Name |
methyl 2-methylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8-5-7(10(13)14-2)3-4-9(8)11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYVIUYSOLWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653315 | |
| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-86-4 | |
| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)
